An In-depth Technical Guide to the Chemical Structure and Synthesis of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine
An In-depth Technical Guide to the Chemical Structure and Synthesis of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine
Abstract: This technical guide provides a comprehensive exploration of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine, a compound of significant interest due to its structural relationship with pharmacologically active molecules. Given the limited publicly available data on this specific N-methylated, 2-substituted benzylamine, this document focuses on a proposed synthetic pathway, drawing from established methodologies for structurally related compounds. We will delve into the rationale behind the selection of precursors, reaction conditions, and analytical techniques for characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially synthesize this and similar molecules.
Introduction and Structural Elucidation
N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine is a tertiary amine characterized by a benzylamine core, N-methylated at the benzylic amine. The phenyl ring is substituted at the ortho (2-position) with a 2-(dimethylamino)ethoxy group. This substitution pattern is noteworthy as the isomeric compound, 4-[2-(dimethylamino)ethoxy]benzylamine, is a well-documented key intermediate in the synthesis of the gastroprokinetic agent, Itopride[1][2][3]. The structural difference, shifting the alkoxy moiety from the para to the ortho position, is anticipated to influence the molecule's conformational flexibility, basicity, and ultimately its pharmacological profile.
The N-methyl group further differentiates the target compound from its primary amine analogue, 2-[2-(dimethylamino)ethoxy]benzylamine, which is commercially available. The addition of the methyl group can significantly impact a molecule's lipophilicity, membrane permeability, and metabolic stability, all critical parameters in drug design.
Table 1: Physicochemical Properties of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine and Related Compounds
| Property | N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine (Predicted) | 2-[2-(dimethylamino)ethoxy]benzylamine | 4-[2-(dimethylamino)ethoxy]benzylamine[1][2] |
| CAS Number | Not Available | 91215-97-3 | 20059-73-8 |
| Molecular Formula | C₁₂H₂₀N₂O | C₁₁H₁₈N₂O | C₁₁H₁₈N₂O |
| Molecular Weight | 208.30 g/mol | 194.27 g/mol | 194.27 g/mol |
| Appearance | Likely a colorless to pale yellow oil or solid | Solid | Oil |
| Boiling Point | >300 °C (Predicted) | Not Available | 120-123 °C @ 0.3 Torr |
| pKa | ~9.5 (Predicted for benzylic amine) | Not Available | 9.29 (Predicted) |
Proposed Synthetic Pathway
The synthesis of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine can be logically approached in a multi-step process, starting from readily available precursors. The proposed pathway leverages established and reliable chemical transformations, ensuring a high probability of success.
Figure 1: Proposed synthetic pathway for N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine.
Step 1: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile
The initial step involves the formation of the ether linkage. A Williamson ether synthesis is a robust and well-established method for this transformation.
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Rationale: This reaction is chosen for its high efficiency and the commercial availability of the starting materials. The phenolic hydroxyl group of 2-hydroxybenzonitrile is sufficiently acidic to be deprotonated by a suitable base, forming a nucleophilic phenoxide that readily displaces the chloride from 2-chloro-N,N-dimethylethanamine.
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Experimental Protocol:
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To a solution of 2-hydroxybenzonitrile (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.)[4][5].
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
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Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq.) to the reaction mixture.
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Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
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Step 2: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzylamine
The reduction of the nitrile group to a primary amine is a critical step. Several methods are available, with catalytic hydrogenation and reduction with metal hydrides being the most common.
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Rationale: For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for nitriles. Alternatively, catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon offers a milder and often safer approach, avoiding the need for quenching highly reactive metal hydrides[4].
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Experimental Protocol (using LiAlH₄):
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq.) in anhydrous diethyl ether or THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 2-[2-(dimethylamino)ethoxy]benzonitrile (1.0 eq.) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.
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Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.
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Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.
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Step 3: N-methylation to N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine
The final step is the selective methylation of the primary benzylic amine to the secondary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.
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Rationale: The Eschweiler-Clarke reaction utilizes formic acid and formaldehyde to exhaustively methylate a primary amine to a tertiary amine. For the synthesis of a secondary amine, careful control of stoichiometry is required. However, for a single methylation of a primary amine, it is a very reliable method that avoids the formation of over-methylated quaternary ammonium salts.
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Experimental Protocol (Eschweiler-Clarke Reaction):
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To a round-bottom flask, add 2-[2-(dimethylamino)ethoxy]benzylamine (1.0 eq.).
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Add an excess of formic acid (e.g., 2-3 eq.) and aqueous formaldehyde (37%, 1.1-1.2 eq.).
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Heat the mixture to reflux for several hours until the cessation of carbon dioxide evolution. Monitor the reaction by TLC or GC-MS.
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Cool the reaction mixture and make it basic by the careful addition of a sodium hydroxide solution.
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Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The final product can be purified by distillation under reduced pressure or by column chromatography.
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Analytical Characterization
The identity and purity of the synthesized N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine should be confirmed using a suite of analytical techniques.
Figure 2: Analytical workflow for the characterization of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number and types of protons. Key signals to look for include the N-methyl singlet, the benzylic CH₂ singlet, the aromatic protons (which will show a characteristic splitting pattern for a 1,2-disubstituted benzene ring), and the protons of the ethoxy and dimethylamino groups.
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¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
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Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide structural information through fragmentation patterns.
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present, such as the N-H stretch (if any primary amine remains), C-H stretches, C-N stretches, and aromatic C=C stretches.
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High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are essential for assessing the purity of the final compound.
Potential Applications and Future Directions
While the specific biological activity of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine is not documented, its structural similarity to Itopride suggests that it could be investigated for activity as a prokinetic agent. The ortho-substitution and N-methylation may alter its affinity for dopamine D2 receptors and acetylcholinesterase, potentially leading to a different pharmacological profile.
Further research could involve:
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Pharmacological Screening: Evaluating the compound's activity in relevant in vitro and in vivo models of gastrointestinal motility.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs to understand how structural modifications influence biological activity.
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Metabolic Stability and Pharmacokinetic Profiling: Assessing the compound's drug-like properties to determine its potential as a therapeutic candidate.
Conclusion
This technical guide has outlined a plausible and robust synthetic pathway for N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine, a compound with limited available information. By leveraging well-established chemical reactions and providing detailed protocols, this document serves as a valuable resource for researchers interested in synthesizing and exploring the properties of this and related molecules. The proposed analytical workflow will ensure the unambiguous characterization of the final product, paving the way for future investigations into its potential pharmacological applications.
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